molecular formula C14H18O6 B013684 Methyl 4,6-O-Benzylidene-a-D-mannopyranoside CAS No. 4148-58-7

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside

Cat. No. B013684
CAS RN: 4148-58-7
M. Wt: 282.29 g/mol
InChI Key: VVSWDMJYIDBTMV-ZWVDJKGDSA-N
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Description

Synthesis Analysis

Selective formation of Methyl 4,6-O-Benzylidene-a-D-mannopyranoside involves the reaction of methyl α-D-mannopyranoside with 2,6-dimethylbenzaldehyde, resulting in improved selectivity due to the cis-arrangement of hydroxyl groups at C2 and C3. This selectivity is enhanced by using 2,6-dimethylbenzaldehyde instead of benzaldehyde, allowing for the recovery and reuse of the reagent without further purification (Liotta et al., 2014).

Molecular Structure Analysis

The crystal structure of Methyl 4,6-O-Benzylidene derivatives reveals monoclinic P21 cell dimensions, confirming the molecule's configuration and illustrating the importance of intramolecular hydrogen-bonding in stabilizing the structure (Conturo & Jeffrey, 1982).

Chemical Reactions and Properties

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including the synthesis of ethers and the reaction with methyl iodide leading to derivatives like methyl α-Tyveloside. These reactions highlight the compound's utility in synthesizing structurally diverse molecules (Patroni et al., 1980).

Physical Properties Analysis

The synthesis and structural analysis of Methyl 4,6-O-Benzylidene derivatives provide insight into their physical properties, such as differences in spectroscopic properties and the stability of various diastereoisomers, which are influenced by intramolecular hydrogen-bonding and the configuration of substituents (Seymour, 1973).

Chemical Properties Analysis

The compound's chemical properties are characterized by its reactivity in synthesis reactions, such as the conversion into ethers and its role in the synthesis of complex oligosaccharides. These properties are crucial for understanding the compound's behavior in various chemical environments and for the development of new synthetic routes (Nasir-ud-din & Jeanloz, 1974).

Scientific Research Applications

  • Chemical Synthesis Improvement : A study by Liotta et al. (2014) found that using 2,6-dimethylbenzaldehyde instead of benzaldehyde in the formation of 4,6-O-benzylidene from methyl α-D-mannopyranoside improves selectivity and eases recovery for reuse in chemical synthesis (Liotta et al., 2014).

  • Standard Compounds for Polymer Analysis : Nasir-ud-din et al. (1974) synthesized derivatives like the 6-methyl, 3,6-, and 4,6-dimethyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside, which are useful for analyzing polymers containing 2-amino-2-deoxy-D-mannose (Nasir-ud-din et al., 1974).

  • Biological Studies Model Oligosaccharides : Winnik et al. (1982) synthesized methyl 3,6-DI-O-(-d-mannopyranosyl)--d-mannopyranoside and its corresponding mannobiosides, providing valuable model oligosaccharides for biological studies (Winnik et al., 1982).

  • Synthesis of Derivatives : Lee et al. (1978) demonstrated that d-xylosylation of methyl and benzyl 4,6-O-benzylidene--d -mannopyranoside can efficiently produce methyl and benzyl 2-O--d -xylopyranosyl derivatives (Lee et al., 1978).

  • Structural Analysis : Brown et al. (1995) studied the molecular structure of methyl 4,6-O-benzylidene-3-deoxy-3-diphenylarsino--D-altropyranoside, an air-stable compound with unique geometry in both solid and solution states (Brown et al., 1995).

properties

IUPAC Name

(4aR,6S,7S,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-ZWVDJKGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
FM Winnik, JR Brisson, JP Carver, JJ Krepinsky - Carbohydrate Research, 1982 - Elsevier
Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyl)-α-d-mannopyranoside(12) was prepared in 90 % yield by Helferich glycosylation of methyl 2-O-allyl…
Number of citations: 45 www.sciencedirect.com
S Cherif, JM Clavel, C Monneret - Journal of carbohydrate …, 1998 - Taylor & Francis
The syntheses of α-D-glucopyranose-(1→3)-D-mannopyranose, methyl α-D-glucopyranose-(1→3)-α-D-mannopyranoside and methyl α-D-glucopyranose-(1→3)-α-D-mannopyranose-(1…
Number of citations: 15 www.tandfonline.com
NH WALLIN - Acta Chem. Scand, 1972 - actachemscand.org
The О-factor 9 is thought to be associated with the presence of terminal a-tyvelosyl (3, 6-dideoxy-aD-arab¿ № 0-hexopyranosyl) residues in the sidechain repeating units. 3; 4 In order to …
Number of citations: 0 actachemscand.org
E Albano, D Horton, T Tsuchiya - Carbohydrate Research, 1966 - Elsevier
Procedures for the introduction of the alkene type of unsaturation into cyclic sugar derivatives, from trans- and from cis-diol precursors, have been evaluated. The trans-diol system in …
Number of citations: 94 www.sciencedirect.com
MC Chervenak, EJ Toone - Bioorganic & medicinal chemistry, 1996 - Elsevier
The binding specificities of the closely related lectins from Canavalia ensiformis and Dioclea grandiflora were examined using specifically O-alkylated mono- and disaccharides. Both …
Number of citations: 23 www.sciencedirect.com
D Gehin, P Di Cesare, B Gross - The Journal of Organic Chemistry, 1986 - ACS Publications
Chiral crown ethers have been derived from (R)-and (S)-binaphthol1, 2 and carbohydrate residues3, 4 which dif-ferentiate between enantiomers of racemic substrates. We have …
Number of citations: 17 pubs.acs.org
M Pietraszkiewicz - Journal of the Chemical Society, Chemical …, 1983 - pubs.rsc.org
O-Alkylation of methyl 4,6-O-benzylidene-α-D-mannopyranoside with t-butyl bromoacetate under phase-transfer conditions, followed by reduction and tosylation leads to an …
Number of citations: 16 pubs.rsc.org
YS Shin, JE Nam Shin - Bulletin of the Korean Chemical Society, 1993 - koreascience.kr
The reaction between methyl 2, 3-di-O-benzyl-4, 6-di-O-mesyl-${\alpha} $-D-glucopyranoside (1b) and potassium superoxide resulted in hydrolysis, and gave methyl 2, 3-di-O-benzyl-${\…
Number of citations: 2 koreascience.kr
MA Nashed - Carbohydrate Research, 1978 - Elsevier
Recent work in this laboratory’on the selective alkylation of sugar derivatives showed that methyl 4, 6-0-benzylidene-2, 3-O-dibutylstannylene-aD-mannopyranoside (2) reacted with …
Number of citations: 114 www.sciencedirect.com
BS Shasha, D Trimnell, WM Doane - Carbohydrate Research, 1974 - Elsevier
Cyclic dithiobis(thioformates) derived from vicinal trans-diols decomposed upon pyrolysis or upon treatment with methyl sulfoxide containing catalytic amounts of base to give O,S-…
Number of citations: 9 www.sciencedirect.com

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